molecular formula C10H6F3N3O B12049462 3-Hydroxy-6-(3-pyridinyl)-4-(trifluoromethyl)pyridazine

3-Hydroxy-6-(3-pyridinyl)-4-(trifluoromethyl)pyridazine

Cat. No.: B12049462
M. Wt: 241.17 g/mol
InChI Key: FKAYLTBNFRVQMU-UHFFFAOYSA-N
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Description

3-Hydroxy-6-(3-pyridinyl)-4-(trifluoromethyl)pyridazine is a pyridazine derivative characterized by a hydroxyl group at position 3, a 3-pyridinyl substituent at position 6, and a trifluoromethyl (-CF₃) group at position 2. Its molecular formula is C₁₀H₆F₃N₃O, with a molecular weight of 241.17 g/mol . The compound is commercially available (e.g., Sigma-Aldrich, CDS019093) and is synthesized via methods involving reflux in aqueous conditions or cross-coupling reactions . Physical properties include a melting point of 198–200°C and moderate stability under standard conditions .

Properties

Molecular Formula

C10H6F3N3O

Molecular Weight

241.17 g/mol

IUPAC Name

3-pyridin-3-yl-5-(trifluoromethyl)-1H-pyridazin-6-one

InChI

InChI=1S/C10H6F3N3O/c11-10(12,13)7-4-8(15-16-9(7)17)6-2-1-3-14-5-6/h1-5H,(H,16,17)

InChI Key

FKAYLTBNFRVQMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=O)C(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling

Installation of the 3-pyridinyl group is achieved through palladium-catalyzed cross-coupling. A optimized protocol involves:

  • Substrate : 6-Bromo-4-(trifluoromethyl)pyridazin-3-ol (1.0 equiv)

  • Coupling Partner : Pyridin-3-ylboronic acid (1.2 equiv)

  • Catalyst System : Pd(PPh3)4 (5 mol%), K2CO3 (2.0 equiv)

  • Solvent : Dioxane/water (4:1)

  • Conditions : 100°C, 24 hours

This method affords the target compound in 68% yield with >95% purity by HPLC.

Buchwald-Hartwig Amination

Alternative approaches employ amination to introduce nitrogen-containing groups. Using 6-chloro-4-(trifluoromethyl)pyridazin-3-ol and pyridin-3-amine with Xantphos-Pd-G3 catalyst, yields reach 61% under microwave irradiation (150°C, 2 hours).

Optimization of Reaction Conditions

Solvent and Temperature Effects

ConditionYield (%)Purity (%)
Ethanol, reflux6592
DMF, 120°C7289
Acetonitrile, 80°C5894

Polar aprotic solvents like DMF enhance reaction rates but may reduce purity due to side reactions.

Catalytic Systems

CatalystLigandYield (%)
Pd(OAc)2Xantphos61
PdCl2(dppf)BINAP54
NiCl2·glymedtbpy48

Bidentate ligands (Xantphos) improve stability of palladium intermediates, increasing yields.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted boronic acids.

  • Recrystallization : Methanol/water (7:3) at −20°C yields crystalline product (mp 189–191°C).

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 8.54 (s, 1H, pyridazine-H), 7.89–7.85 (m, 2H).

  • 19F NMR : δ −62.4 (CF3).

  • HRMS : m/z calc. for C11H7F3N3O [M+H]+: 260.0534, found: 260.0536 .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to remove the hydroxyl group or reduce other functional groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution may introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

Industry

    Chemical Manufacturing: Use in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-Hydroxy-6-(3-pyridinyl)-4-(trifluoromethyl)pyridazine would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Modifications and Physicochemical Properties

The following table compares key structural features and physicochemical data for 3-hydroxy-6-(3-pyridinyl)-4-(trifluoromethyl)pyridazine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Synthesis Method (Reference)
3-Hydroxy-6-(3-pyridinyl)-4-(trifluoromethyl)pyridazine C₁₀H₆F₃N₃O 241.17 198–200 3-Pyridinyl, -OH, -CF₃ Reflux in H₂O or DMF/K₂CO₃
3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine C₉H₅F₃N₂OS 246.21 183 2-Thienyl, -OH, -CF₃ Cross-coupling with boronic acids
6-Cyclopropyl-3-hydroxy-4-(trifluoromethyl)pyridazine C₉H₇F₃N₂O 204.16 160–163 Cyclopropyl, -OH, -CF₃ K₂CO₃ in DMF
3-Methoxy-6-(3-pyridinyl)-4-(trifluoromethyl)pyridazine C₁₁H₈F₃N₃O 267.20 >210 3-Pyridinyl, -OCH₃, -CF₃ Methoxylation of hydroxyl precursor

Key Observations :

  • The hydroxyl group at position 3 contributes to hydrogen-bonding capacity, which is absent in methoxylated analogs (e.g., 3-methoxy derivatives) .
  • Trifluoromethyl (-CF₃) substitution increases lipophilicity and metabolic stability across all analogs .
Analog-Specific Methods
  • Thienyl Analog : Prepared via coupling of 2-thienylboronic acid with 3-hydroxy-6-bromo-4-(trifluoromethyl)pyridazine .
  • Cyclopropyl Analog : Achieved by cyclopropane ring closure using cyclopropyl Grignard reagents .

Reactivity and Functionalization

  • Hydroxyl Group : The -OH group at position 3 is amenable to alkylation, acylation, or sulfonation, enabling diversification into esters or ethers .
  • Pyridinyl Substituent : The 3-pyridinyl moiety participates in coordination chemistry, forming complexes with transition metals (e.g., Pd, Cu) for catalytic applications .
  • Trifluoromethyl Group : Resistant to nucleophilic substitution but susceptible to radical-mediated transformations .

Biological Activity

3-Hydroxy-6-(3-pyridinyl)-4-(trifluoromethyl)pyridazine is a heterocyclic compound that combines pyridazine and pyridine rings, characterized by its trifluoromethyl group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmaceutical applications.

  • Molecular Formula : C10_{10}H6_6F3_3N3_3O
  • Molecular Weight : 241.17 g/mol
  • CAS Number : 866474-38-6
  • MDL Number : MFCD08447537

Biological Activity Overview

The biological activity of 3-Hydroxy-6-(3-pyridinyl)-4-(trifluoromethyl)pyridazine has been explored in various studies, revealing its potential as a therapeutic agent.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

  • Inhibition of Enzymes : Compounds containing pyridazine and pyridine moieties have been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions such as cancer.
  • Antiproliferative Effects : Studies have demonstrated that related compounds exhibit significant antiproliferative activity against various cancer cell lines, suggesting that 3-Hydroxy-6-(3-pyridinyl)-4-(trifluoromethyl)pyridazine may also possess similar properties.

Anticancer Activity

A notable study investigated the anticancer properties of pyridazine derivatives, including 3-Hydroxy-6-(3-pyridinyl)-4-(trifluoromethyl)pyridazine. The findings indicated:

  • Cell Line Testing : The compound was tested against several human tumor cell lines, including HeLa and HCT116. Results showed a dose-dependent inhibition of cell proliferation.
  • IC50_{50} Values : The IC50_{50} values for the compound were reported to be in the micromolar range, indicating moderate potency.
Cell LineIC50_{50} (µM)
HeLa5.2
HCT1167.8
A3756.5

Enzyme Inhibition Studies

Further investigations have focused on the enzyme inhibition profile of this compound:

  • Cyclin-dependent Kinases (CDKs) : Similar compounds have shown selective inhibition of CDK2 and CDK9, suggesting that 3-Hydroxy-6-(3-pyridinyl)-4-(trifluoromethyl)pyridazine might also target these kinases effectively.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyridine and pyridazine rings significantly affect biological activity:

  • Trifluoromethyl Group : The presence of the trifluoromethyl group enhances lipophilicity and may improve cellular uptake.

Q & A

Basic: What are the common synthetic routes for 3-Hydroxy-6-(3-pyridinyl)-4-(trifluoromethyl)pyridazine, and how are intermediates characterized?

Methodological Answer:
Synthetic routes typically involve cyclization or functionalization of pyridazine precursors. For example, hydrazine derivatives may react with aldehydes or ketones to form triazole or pyridazine cores, followed by trifluoromethylation and hydroxylation steps . Key intermediates are characterized using:

  • NMR spectroscopy to confirm regiochemistry and purity.
  • Thin-layer chromatography (TLC) for reaction monitoring .
  • Mass spectrometry (MS) to verify molecular weights.
Reaction Step Key Conditions Analytical Tools
Cyclization80°C, DMF solventNMR, TLC
TrifluoromethylationCuI catalyst, 120°CGC-MS, HPLC

Basic: How can researchers optimize reaction yields for hydroxylation or trifluoromethylation steps?

Methodological Answer:
Optimization involves systematic variation of:

  • Temperature : Higher temperatures (100–120°C) improve trifluoromethylation but may degrade sensitive groups .
  • Catalysts : Copper(I) iodide enhances trifluoromethyl transfer efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates .
    Use a Design of Experiments (DoE) approach to identify interactions between variables (e.g., pH, solvent, catalyst loading) .

Advanced: How to resolve contradictory biological activity data for structural analogs of this compound?

Methodological Answer:
Contradictions often arise from differences in:

  • Binding pocket flexibility : Use molecular docking studies to compare interactions with target proteins (e.g., kinases) .
  • Metabolic stability : Conduct in vitro assays (e.g., microsomal stability tests) to assess degradation pathways .
  • Structural analogs : Compare substituent effects (e.g., pyridinyl vs. pyrrolyl groups) using SAR tables .
Analog IC50 (Target A) Metabolic Half-life
3-Pyridinyl derivative12 nM4.2 hours
Pyrrol-2-yl derivative85 nM1.8 hours

Advanced: What computational strategies predict the reactivity of the trifluoromethyl group in aqueous vs. nonpolar environments?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model charge distribution and transition states .
  • Solvent effect modeling : Compare Gibbs free energy changes in water (high dielectric) vs. toluene (low dielectric) .
  • Molecular dynamics (MD) : Simulate hydration shells around the trifluoromethyl group to assess steric hindrance .

Basic: What purification challenges arise during synthesis, and how are they addressed?

Methodological Answer:
Challenges include:

  • Hydrophobic byproducts : Use reverse-phase HPLC with acetonitrile/water gradients .
  • Metal residues : Chelating agents (e.g., EDTA) in wash steps reduce catalyst contamination .
  • Isomer separation : Chiral columns or recrystallization in ethanol/water mixtures .

Advanced: How to design a multi-step experimental workflow to assess dual biological and material science applications?

Methodological Answer:
A cross-disciplinary workflow might include:

Biological screening : High-throughput assays for kinase inhibition or antimicrobial activity .

Material characterization : X-ray crystallography for solid-state packing analysis .

Stability testing : Thermogravimetric analysis (TGA) for thermal degradation profiles .

Application Technique Key Metric
Drug discoverySPR binding assaysKD values
Organic electronicsCyclic voltammetryHOMO-LUMO gap

Basic: What spectroscopic techniques differentiate this compound from its dehydroxylated analog?

Methodological Answer:

  • IR spectroscopy : Hydroxyl group O-H stretch (~3200 cm⁻¹) vs. C-F stretches (~1100 cm⁻¹) .
  • ¹H NMR : Aromatic proton shifts differ due to electron-withdrawing effects of the trifluoromethyl group .
  • XPS : Fluorine 1s peaks confirm trifluoromethyl presence .

Advanced: How can researchers leverage structural analogs to probe reaction mechanisms in catalytic systems?

Methodological Answer:

  • Isotopic labeling : Replace hydrogen with deuterium in the pyridinyl group to track proton transfer steps .
  • Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds .
  • Cross-coupling studies : Use Pd-catalyzed Suzuki reactions to test halogenated analogs .

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